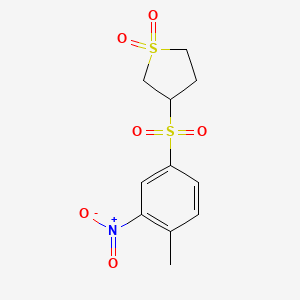
3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione is a complex organic compound characterized by the presence of a thiolane ring and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-methyl-3-nitrobenzene with sulfonyl chloride, followed by cyclization with a thiolane derivative under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-nitrobenzenesulfonyl chloride
- 4-Methyl-3-nitrobenzenesulfonyl fluoride
- 4-Methyl-3-nitrobenzenesulfonyl bromide
Uniqueness
3-(4-Methyl-3-nitrobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
IUPAC Name |
3-(4-methyl-3-nitrophenyl)sulfonylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c1-8-2-3-9(6-11(8)12(13)14)20(17,18)10-4-5-19(15,16)7-10/h2-3,6,10H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUNMYBCXMMTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
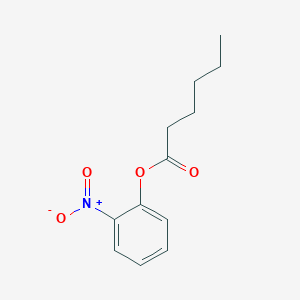
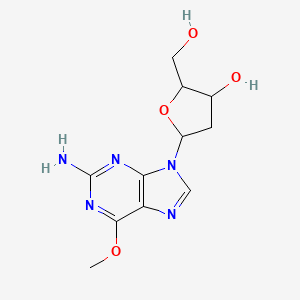
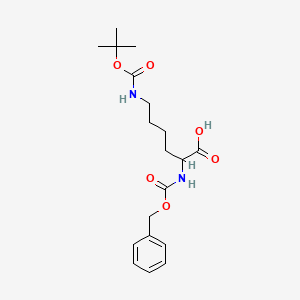
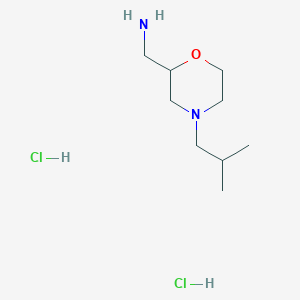
![1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride](/img/structure/B7814912.png)
![2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B7814927.png)
![4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline](/img/structure/B7814935.png)
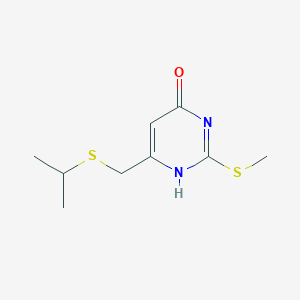
![4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7814941.png)
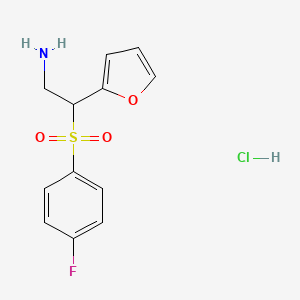
![6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7814955.png)
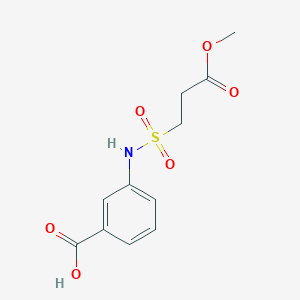
![4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7814966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814968.png)
